
Dibutyl ethenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl ethenylphosphonate is an organophosphorus compound with the chemical formula C12H27O3P. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its role as a plasticizer, which helps to increase the flexibility and durability of plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl ethenylphosphonate can be synthesized through the reaction of phosphorus trichloride with butanol and ethenyl alcohol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
PCl3+2C4H9OH+C2H3OH→(C4H9O)2P(O)C2H3+3HCl
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl ethenylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine oxides and phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl ethenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used as a plasticizer in the production of flexible plastics and as a flame retardant in various materials.
Mécanisme D'action
The mechanism by which dibutyl ethenylphosphonate exerts its effects involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can then interact with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s ability to form stable complexes also makes it useful in drug delivery, as it can protect drugs from degradation and enhance their bioavailability.
Comparaison Avec Des Composés Similaires
Dibutyl ethenylphosphonate is similar to other organophosphorus compounds such as:
Dibutyl phthalate: Used as a plasticizer but has different chemical properties and applications.
Diisobutyl phthalate: Another plasticizer with similar uses but different chemical structure.
Di(2-ethylhexyl)phosphoric acid: Used in solvent extraction and has different chemical properties.
Propriétés
Numéro CAS |
682-76-8 |
|---|---|
Formule moléculaire |
C10H21O3P |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
1-[butoxy(ethenyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H21O3P/c1-4-7-9-12-14(11,6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3 |
Clé InChI |
WAHXDGYCAZAQPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C=C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
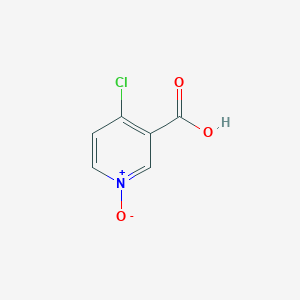
![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
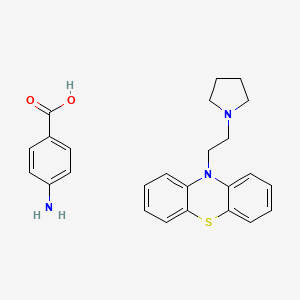
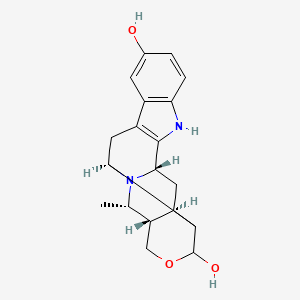

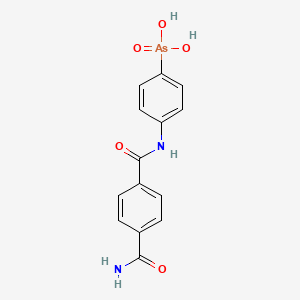
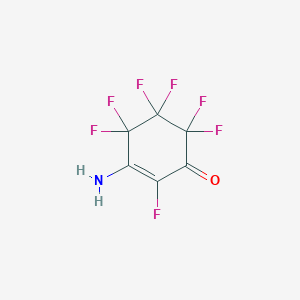
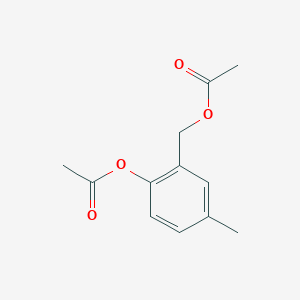
![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)
